molecular formula C9H13Br2NO B1273614 5-Bromo-2-methoxyphenethylamine hydrobromide CAS No. 206559-44-6

5-Bromo-2-methoxyphenethylamine hydrobromide

Cat. No. B1273614
M. Wt: 311.01 g/mol
InChI Key: NWMRUSBUYMGDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxyphenethylamine hydrobromide is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various brominated and methoxy-substituted compounds, which can provide insights into the properties and reactivity of bromo-methoxyphenethylamines. These compounds are often of interest due to their potential biological activities and their use in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is described, which involves a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination, yielding the desired product in an overall yield of 67% . Similarly, the synthesis of various brominated and methoxy-substituted heterocycles is reported, indicating that bromination is a key step in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as demonstrated by the study of a complex formed between a hydrobromide salt and a dibromo-biphenol, which was analyzed using X-ray diffraction, FT-IR, and NMR spectroscopy . The structure of brominated compounds can significantly influence their physical and chemical properties, as well as their reactivity .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. For example, the regioisomers of substituted phenethylamine analogues were prepared via N-reductive alkylation, and their gas chromatographic separation and mass spectrometric fragmentation patterns were studied . The bromination of thiophenes and the subsequent reactions of the brominated products were also explored, indicating that bromine can direct further substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of bromine and other substituents. The papers discuss the synthesis and properties of brominated precursors and their applications in heterocyclic synthesis, which suggests that these compounds have versatile reactivity and can be used to synthesize a variety of heterocyclic structures . The thermodynamic properties and luminescence behaviors of lanthanide complexes with bromo-methoxybenzoic acid were also studied, highlighting the potential applications of these compounds in materials science .

Scientific Research Applications

Metabolic Studies

  • Metabolism in Rats : A study on the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats found various metabolites, suggesting multiple metabolic pathways. This research may be relevant for understanding the metabolism of 5-Bromo-2-methoxyphenethylamine hydrobromide in similar conditions (Kanamori et al., 2002).

Photodynamic Therapy

  • Use in Cancer Treatment : A study on zinc phthalocyanine derivatives, including those substituted with 5-Bromo-2-methoxyphenethylamine, demonstrated its potential as a Type II photosensitizer in the treatment of cancer through photodynamic therapy. The compound showed good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Antioxidant Properties

  • Antioxidant Activity : Research on bromophenols from the marine red alga Rhodomela confervoides, which might include similar bromophenol structures, revealed significant antioxidant activities. These compounds could be useful in preventing oxidative deterioration in food or pharmaceuticals (Li et al., 2011).

Analytical and Forensic Toxicology

  • Toxicology and Analysis : In a study related to 4-bromo-2,5-dimethoxyphenethylamine derivatives, analytical methods were developed for detection and quantification in cases of intoxication. This suggests potential application in forensic toxicology for compounds like 5-Bromo-2-methoxyphenethylamine hydrobromide (Poklis et al., 2014).

Drug Synthesis

  • Synthesis of SGLT2 Inhibitors : A study on the scale-up synthesis of a compound structurally related to 5-Bromo-2-methoxyphenethylamine hydrobromide demonstrated its role as a key intermediate in manufacturing SGLT2 inhibitors, used for diabetes therapy (Zhang et al., 2022).

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.BrH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMRUSBUYMGDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373712
Record name 5-Bromo-2-methoxyphenethylamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxyphenethylamine hydrobromide

CAS RN

206559-44-6
Record name 5-Bromo-2-methoxyphenethylamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-44-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.